N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide
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Overview
Description
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is an organic compound with the molecular formula C14H10F3NO2. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)aniline with 2-fluorobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has several scientific research applications:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Difluoro-2-methoxyphenyl)acetamide: This compound shares a similar structure but with an acetamide group instead of a benzamide moiety.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group and are used as building blocks for various chemical syntheses.
Uniqueness
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is unique due to the combination of the difluoromethoxy group and the fluorobenzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)20-14(16)17/h1-8,14H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOMXUMUMMQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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